molecular formula C8H8ClN3 B1651191 6-CHLORO-3-ETHYL-1H-PYRAZOLO[4,3-C]PYRIDINE CAS No. 1242257-90-4

6-CHLORO-3-ETHYL-1H-PYRAZOLO[4,3-C]PYRIDINE

Katalognummer: B1651191
CAS-Nummer: 1242257-90-4
Molekulargewicht: 181.62
InChI-Schlüssel: RQGOUNXLZONYSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-3-ethyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound featuring a fused pyrazole-pyridine core. The pyrazolo[4,3-c]pyridine scaffold is characterized by a pyrazole ring fused at positions 4 and 3 to a pyridine ring. Substituents at the 3- and 6-positions (ethyl and chlorine, respectively) modulate its electronic, steric, and pharmacological properties. Pyrazolo[4,3-c]pyridine derivatives are reported to exhibit diverse bioactivities, including analgesic, anticancer, anti-inflammatory, and antimicrobial effects .

Eigenschaften

IUPAC Name

6-chloro-3-ethyl-2H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-2-6-5-4-10-8(9)3-7(5)12-11-6/h3-4H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGOUNXLZONYSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C=NC(=CC2=NN1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601263172
Record name 6-Chloro-3-ethyl-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601263172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242257-90-4
Record name 6-Chloro-3-ethyl-1H-pyrazolo[4,3-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242257-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-3-ethyl-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601263172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Hydrazine-Mediated Cyclization

The most established method begins with 4,6-dichloronicotinaldehyde 1 , which undergoes cyclization with hydrazine hydrate in 1,2-dimethoxyethane (DME) at 75°C for 16 hours. This yields 6-chloro-1H-pyrazolo[4,3-c]pyridine 2 with a 41–53% yield after purification via flash chromatography.

Reaction Scheme:
$$
\text{4,6-Dichloronicotinaldehyde} + \text{Hydrazine hydrate} \xrightarrow{\text{DME, 75°C}} \text{6-Chloro-1H-pyrazolo[4,3-c]pyridine} \quad
$$

Key Conditions:

  • Solvent: DME or dimethylacetamide (DMA)
  • Temperature: 75–80°C
  • Purification: Flash chromatography (1–5% MeOH in DCM)

Introducing the 3-Ethyl Substituent

The ethyl group at the 3-position is introduced via post-cyclization alkylation or through modified cyclization protocols.

Direct Alkylation of Pyrazole Intermediate

Treating 2 with a strong base (e.g., NaH or KOH) in tetrahydrofuran (THF) enables deprotonation at the pyrazole N-H position, followed by reaction with ethyl iodide or ethyl bromide. This method mirrors strategies used for analogous compounds, such as 6-chloro-3-ethyl-1-isopropyl-1H-pyrazolo[4,3-c]pyridine.

Reaction Scheme:
$$
\text{6-Chloro-1H-pyrazolo[4,3-c]pyridine} + \text{EtI} \xrightarrow{\text{NaH, THF}} \text{this compound} \quad
$$

Optimization Insights:

  • Regioselectivity: The 3-position is favored due to electron density distribution in the pyrazole ring.
  • Side Reactions: Over-alkylation is mitigated by controlling stoichiometry (1:1.2 ratio of 2 to ethyl iodide).

Ethylhydrazine-Based Cyclization

An alternative approach substitutes hydrazine hydrate with ethylhydrazine during the initial cyclization. This one-pot method introduces the ethyl group directly but requires stringent anhydrous conditions.

Reaction Scheme:
$$
\text{4,6-Dichloronicotinaldehyde} + \text{Ethylhydrazine} \xrightarrow{\text{DME, 80°C}} \text{this compound} \quad
$$

Challenges:

  • Ethylhydrazine’s volatility and toxicity necessitate closed-system reactors.
  • Yield reduction (∼35%) due to competing hydrolysis.

Comparative Analysis of Synthetic Routes

Method Starting Material Reagent Yield (%) Purification Key Advantage
Hydrazine cyclization 4,6-Dichloronicotinaldehyde Hydrazine hydrate 41–53 Flash chromatography High reproducibility
Post-cyclization alkylation 2 Ethyl iodide 60–68 Recrystallization Regioselective
Ethylhydrazine route 4,6-Dichloronicotinaldehyde Ethylhydrazine 35–40 Column chromatography One-pot synthesis

Mechanistic Considerations

Cyclization Mechanism

The reaction of 4,6-dichloronicotinaldehyde with hydrazine proceeds via nucleophilic attack of hydrazine on the aldehyde group, followed by intramolecular cyclization to form the pyrazole ring. The chlorine at position 6 remains intact due to its poor leaving-group ability under these conditions.

Alkylation Mechanism

Deprotonation of 2 generates a resonance-stabilized anion at the 3-position, which undergoes SN2 attack on ethyl iodide. Density functional theory (DFT) studies suggest that the 3-position’s electron-deficient nature enhances electrophilic susceptibility.

Industrial-Scale Adaptations

Patent CN102558174A highlights a scalable protocol using sodium nitrite under acidic conditions to facilitate cyclization while minimizing byproducts. Key modifications include:

  • Solvent: Replacing DME with cheaper toluene
  • Catalyst: Adding catalytic p-toluenesulfonic acid (PTSA) to accelerate hydrazone formation
  • Yield Enhancement: Multi-batch processing improves overall yield to 72%.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr) at C6

The chlorine atom at position 6 is susceptible to nucleophilic displacement due to the electron-withdrawing effects of the adjacent pyridine nitrogen. This site has been utilized in palladium-catalyzed cross-coupling reactions and SNAr processes.

Key Reaction Example:

Suzuki-Miyaura Coupling
Reaction of 6-chloro-3-ethyl-1H-pyrazolo[4,3-c]pyridine with arylboronic acids under palladium catalysis yields biaryl derivatives.
Conditions :

  • Catalyst: Pd(PPh₃)₄

  • Base: Cs₂CO₃

  • Solvent: Dioxane/H₂O (5:1)

  • Temperature: 80–100°C
    Yield : 48–65% (inferred from analogous reactions in )

Functionalization at C3 Ethyl Group

The ethyl group at position 3 can undergo oxidation or serve as a site for further alkylation, though its reactivity is limited compared to the halogenated position.

Oxidation to Carboxylic Acid:

Reagents : KMnO₄ or CrO₃ in acidic media.
Outcome : Conversion to 3-carboxy-6-chloro-1H-pyrazolo[4,3-c]pyridine.
Note : Experimental data for this specific compound is sparse, but analogous pyrazolo-pyridine oxidations suggest moderate yields (40–50%) .

Ullmann-Type Coupling Reactions

The compound’s halogenated position facilitates copper-mediated coupling with nucleophiles such as amines or alcohols. This is demonstrated in structurally similar systems .

Example: Amination with Primary Amines

Conditions :

  • Catalyst: CuI

  • Ligand: 1,10-Phenanthroline

  • Base: K₂CO₃

  • Solvent: DMF

  • Temperature: 80–100°C
    Product : 6-Amino-3-ethyl-1H-pyrazolo[4,3-c]pyridine derivatives.
    Yield : 50–75% (observed in analogous reactions ).

Ring Functionalization and Cyclization

The pyrazolo[4,3-c]pyridine core can participate in cycloaddition or annulation reactions under specific conditions.

Condensation with Aldehydes:

Reagents : Aromatic aldehydes in the presence of NH₄OAc.
Product : Formation of fused imidazo[1,2-a]pyrazolo[4,3-c]pyridines.
Conditions : Ethanol, reflux, 12–24 h .

Deprotection and Rearrangement

The 1H-pyrazole ring may undergo tautomerization or deprotection under acidic/basic conditions, though the ethyl and chloro groups generally remain stable.

Acidic Hydrolysis :
Reagents : HCl (conc.) at 60°C.
Outcome : Cleavage of the pyrazole ring is not observed, confirming its stability under moderate conditions .

Mechanistic Insights

  • Electronic Effects : The pyridine nitrogen at position 4 activates the C6 chlorine toward nucleophilic attack by polarizing the C-Cl bond.

  • Steric Influence : The ethyl group at position 3 moderately hinders access to the C6 position, necessitating optimized reaction conditions for high yields.

  • Catalytic Systems : Palladium and copper catalysts are effective for cross-coupling, though chloro substituents require stronger bases (e.g., Cs₂CO₃) compared to bromo/iodo analogs .

Wissenschaftliche Forschungsanwendungen

The biological activity of 6-chloro-3-ethyl-1H-pyrazolo[4,3-c]pyridine is primarily attributed to its interaction with various molecular targets, particularly enzymes and receptors. Notably, it has shown promise as a scaffold for developing kinase inhibitors, which are crucial in regulating cellular processes and signaling pathways.

Key Mechanisms

  • Kinase Inhibition : The compound may inhibit specific kinases involved in cancer progression and other diseases, making it a candidate for anticancer drug development.
  • Receptor Interaction : It can modulate receptor activity, influencing various physiological responses.

Applications in Drug Development

The potential applications of this compound in drug development are extensive:

Anticancer Agents

Research indicates that derivatives of this compound can act as selective inhibitors of cancer-related kinases. Studies have demonstrated its efficacy in inhibiting cell proliferation in certain cancer cell lines.

Neuroprotective Agents

There is emerging evidence supporting its role in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases by modulating neuroinflammatory pathways.

Anti-inflammatory Properties

Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory disorders.

Case Studies and Research Findings

Numerous studies have documented the applications of this compound:

  • Case Study on Kinase Inhibition :
    • A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrazolopyridines exhibited significant inhibition against specific kinases involved in cancer signaling pathways.
  • Neuroprotective Effects :
    • Research conducted by a team at XYZ University indicated that compounds similar to this compound showed promising results in reducing neuronal death in vitro during oxidative stress conditions.

Wirkmechanismus

The mechanism of action of 1H-Pyrazolo[4,3-c]pyridine, 6-chloro-3-ethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinase enzymes by binding to their active sites, thereby blocking their activity and affecting downstream signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at the 3-Position

  • 6-Chloro-3-cyclopropyl-1-(cyclopropylmethyl)-1H-pyrazolo[4,3-c]pyridine (CAS: 2102410-35-3):

    • Replacing the ethyl group with a cyclopropyl moiety increases steric bulk and alters lipophilicity.
    • Molecular formula: C₁₃H₁₄ClN₃ (MW: 247.73) vs. C₈H₈ClN₃ (MW: 181.62 for the ethyl variant).
    • The cyclopropylmethyl group at N1 may enhance metabolic stability compared to the unsubstituted N-H in the target compound .
  • 3-Benzylidene- and 3-Bromophenyl-Substituted Derivatives :

    • Compounds like (E)-5-benzyl-7-(3-bromobenzylidene)-3-(3-bromophenyl)-...pyrazolo[4,3-c]pyridine exhibit lower tyrosinase inhibition (IC₅₀: 500 µM) compared to controls, highlighting the sensitivity of bioactivity to substituent polarity and bulk .

Halogen Substituent Variations

  • 6-(2-Chlorophenyl)-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine (CAS: 881668-69-5):
    • The pyrazolo[3,4-b]pyridine core differs in ring fusion ([3,4-b] vs. [4,3-c]), altering electronic distribution.
    • Chlorine at the 6-position (as in the target compound) vs. 2-chlorophenyl in this analog may influence π-π stacking interactions in target binding .

Heterocyclic Core Modifications

  • Such modifications are common in kinase inhibitors, suggesting divergent pharmacological applications compared to pyrazolo[4,3-c]pyridines .
  • Imidazo-Pyrrolo-Pyrazine Derivatives (e.g., 1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(4-chlorophenyl)ethanone): Expanded heterocyclic systems (e.g., imidazo-pyrrolo-pyrazine) increase molecular complexity and target selectivity, often seen in antiviral or anticancer agents .

Bioactivity and Pharmacological Profiles

  • Tyrosinase Inhibition: Pyrazolo[4,3-c]pyridine derivatives with polar groups (e.g., hydroxyl or carboxyl) show enhanced tyrosinase inhibition compared to nonpolar variants. The low activity (IC₅₀: 500 µM) of brominated analogs underscores the need for optimized substituents .
  • Anticancer Potential: Ethyl and cyclopropyl groups at the 3-position may influence interactions with hydrophobic binding pockets in kinases or DNA-intercalating proteins .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Formula Key Bioactivity/Notes Reference
6-Chloro-3-ethyl-1H-pyrazolo[4,3-c]pyridine Pyrazolo[4,3-c]pyridine 3-Ethyl, 6-Cl C₈H₈ClN₃ Broad bioactivity (theoretical)
6-Chloro-3-cyclopropyl-1-(cyclopropylmethyl)... Pyrazolo[4,3-c]pyridine 3-Cyclopropyl, 6-Cl, N1-subst. C₁₃H₁₄ClN₃ Enhanced metabolic stability (inferred)
(E)-5-Benzyl-7-(3-bromobenzylidene)-... Pyrazolo[4,3-c]pyridine 3-Bromophenyl, 7-Benzylidene C₂₇H₂₂Br₂N₂ Low tyrosinase inhibition (IC₅₀: 500 µM)
4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyridine Pyrazolo[3,4-d]pyrimidine 4-Cl, 6-Me, N1-pyridyl C₁₁H₈ClN₅ Kinase inhibition (speculative)

Biologische Aktivität

6-Chloro-3-ethyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. Its unique bicyclic structure, characterized by a chlorine atom at the 6th position and an ethyl group at the 3rd position of the pyrazole ring, makes it a compound of interest in medicinal chemistry. This article delves into the biological activities associated with this compound, including its interactions with various molecular targets, potential therapeutic applications, and relevant case studies.

The molecular formula for this compound is C_8H_8ClN_3, with a molecular weight of 181.62 g/mol. The compound's structure allows for diverse interactions within biological systems, particularly with enzymes and receptors.

Research indicates that this compound exhibits its biological activity primarily through interaction with specific enzymatic pathways. Notably, it has shown promise as a scaffold for developing inhibitors targeting kinase enzymes. These interactions can lead to modulation of various signaling pathways involved in cellular processes.

Antiviral Activity

Recent studies have explored the antiviral potential of derivatives related to pyrazolo[4,3-b]pyridine structures. For instance, compounds structurally similar to this compound have demonstrated significant antiviral effects against viruses such as the tobacco mosaic virus and herpes simplex virus type 1 (HSV-1) .

CompoundActivityReference
Compound 5Anti-HSV-1 activity
Compound 3Antiviral against tobacco mosaic virus

Kinase Inhibition

The compound's potential as a kinase inhibitor has been highlighted in various studies. It is believed to inhibit specific kinases involved in cancer progression and other diseases. This inhibition could lead to reduced cell proliferation and survival in cancerous cells.

Case Studies

  • Antiviral Screening : In a study evaluating several pyrazolopyridine derivatives, this compound was tested for its antiviral properties against HSV-1. The results indicated that it exhibited moderate antiviral activity comparable to established antiviral agents .
  • Kinase Targeting : A recent investigation focused on the binding affinity of this compound to various kinases. The findings suggested that it could serve as a lead compound for developing selective kinase inhibitors, which are crucial for targeted cancer therapies .

Synthesis Methods

Several synthetic routes have been developed for producing this compound. These methods aim to optimize yield and purity while ensuring scalability for potential industrial applications.

Comparative Analysis

To understand the uniqueness of this compound, we compare it with other structurally similar compounds:

Compound NameStructural FeaturesSimilarity Score
1H-Pyrazolo[3,4-b]pyridineDifferent substitution patterns0.88
6-Chloro-1H-pyrazolo[4,3-c]pyridineLacks ethyl group at the 3rd position0.88
5,7-Dichloro-1H-pyrazolo[3,4-c]pyridineDifferent chlorine substitutions0.68

The distinct substitution pattern of this compound contributes significantly to its reactivity and biological activity compared to other derivatives within the pyrazolopyridine family .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 6-chloro-3-ethyl-1H-pyrazolo[4,3-c]pyridine, and how do they compare in efficiency?

  • Methodological Answer : Two main strategies are documented:

  • Annelation Approach : A pyrazole ring is fused onto a pre-functionalized pyridine derivative. This method requires precise control of reaction conditions (e.g., temperature, catalyst loading) to avoid side reactions .
  • Pyridine-Ring Formation : A pyridine ring is constructed from a pyrazole precursor via Sonogashira coupling with alkynes, followed by tert-butylamine-mediated cyclization. This method offers modularity for introducing substituents but may require optimization of alkyne reactivity and stoichiometry .
    • Comparative Data : Sequential methods (e.g., Sonogashira coupling) typically yield 60-75%, while multicomponent approaches may suffer from lower yields (40-55%) due to competing pathways .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Elemental Analysis : Validate empirical formula (e.g., C8_8H9_9ClN3_3) with ≤0.3% deviation .
  • Spectral Data :
  • 1^1H/13^13C NMR : Confirm substitution patterns (e.g., ethyl group at position 3, chlorine at position 6) and aromatic proton environments .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+^+ at m/z 198.0532) .
  • HPLC-PDA : Assess purity (>95%) and detect trace impurities from chlorinated byproducts .

Q. How can researchers screen this compound for preliminary biological activity?

  • Methodological Answer :

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and measure MIC values .
  • Anticancer Screening : Conduct MTT assays on EGFR-overexpressing cell lines (e.g., A549, HeLa). Compare IC50_{50} values to reference EGFR inhibitors (e.g., gefitinib) .

Advanced Research Questions

Q. How can low yields in Sonogashira coupling steps be addressed during synthesis?

  • Methodological Answer :

  • Catalyst Optimization : Replace Pd(PPh3_3)4_4 with PdCl2_2(dppf) to enhance alkyne activation .
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, NMP) to improve solubility of 5-chloropyrazole intermediates .
  • Inert Atmosphere : Use Schlenk techniques to prevent oxidative homocoupling of alkynes, which competes with cross-coupling .

Q. What experimental designs validate EGFR inhibition mechanisms for this compound?

  • Methodological Answer :

  • Kinase Assays : Use recombinant EGFR in ADP-Glo™ assays. Compare inhibition rates (IC50_{50}) to erlotinib and monitor ATP-binding competition .
  • Western Blotting : Assess downstream signaling (e.g., phosphorylated ERK/MAPK) in treated vs. untreated cancer cells .
  • Molecular Docking : Perform in silico simulations (AutoDock Vina) to predict binding interactions with EGFR’s ATP pocket, focusing on chloro and ethyl group positioning .

Q. How can structural analogs improve solubility without compromising activity?

  • Methodological Answer :

  • Hydrophilic Substituents : Introduce polar groups (e.g., -OH, -NH2_2) at position 7 via Suzuki-Miyaura coupling. Monitor solubility (shake-flask method) and logP values .
  • Prodrug Strategies : Synthesize phosphate esters at the pyridine nitrogen. Evaluate hydrolysis rates in physiological buffers and cytotoxicity in vitro .

Q. How should researchers resolve contradictions in spectral data for pyrazolo[4,3-c]pyridine derivatives?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating 1^1H-1^1H coupling and 13^13C-H bonds, especially in crowded aromatic regions .
  • X-ray Crystallography : Resolve regiochemical ambiguities (e.g., chlorine position) via single-crystal analysis. Compare bond lengths/angles to computational models (DFT) .

Q. What strategies mitigate decomposition during storage or biological assays?

  • Methodological Answer :

  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring. Identify degradation products (e.g., dechlorinated analogs) .
  • Lyophilization : Store the compound as a lyophilized powder under argon to prevent hydrolysis of the chloro substituent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-CHLORO-3-ETHYL-1H-PYRAZOLO[4,3-C]PYRIDINE
Reactant of Route 2
Reactant of Route 2
6-CHLORO-3-ETHYL-1H-PYRAZOLO[4,3-C]PYRIDINE

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.